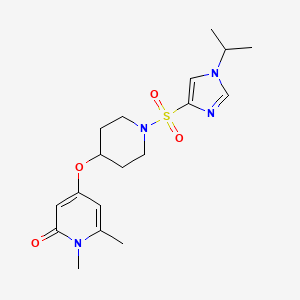![molecular formula C23H20ClN5O3 B2771519 N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide CAS No. 1226443-87-3](/img/structure/B2771519.png)
N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide, commonly known as DMTA, is a chemical compound that has been widely studied for its potential use in scientific research. DMTA belongs to the class of thioacetamide derivatives, which have been found to exhibit a range of biological activities. In
作用機序
The exact mechanism of action of DMTA is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways in the body. DMTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMTA has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. DMTA has also been found to exhibit antioxidant activity and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using DMTA in lab experiments is its relatively simple synthesis method and high purity. It has also been found to exhibit a range of biological activities, making it a versatile compound for use in a variety of research applications. However, one limitation of using DMTA in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.
将来の方向性
There are many potential future directions for research on DMTA. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new anti-cancer therapies. Further research is also needed to fully understand the mechanism of action of DMTA and to explore its potential use in a range of other biomedical applications.
合成法
DMTA can be synthesized using a straightforward method that involves the reaction of 3,5-dimethylphenyl isothiocyanate with 3-phenylthio-2-pyrazinecarboxylic acid in the presence of a base. The resulting product can be purified using standard chromatographic techniques to yield pure DMTA.
科学的研究の応用
DMTA has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. DMTA has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-14-4-3-5-17(10-14)26-22(31)16-7-9-20-27-29(23(32)28(20)12-16)13-21(30)25-18-8-6-15(2)19(24)11-18/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVGFVKDGDOAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)

![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2771450.png)

![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2771457.png)